Fmoc-3-(1-Morpholinyl)-L-Ala-OH
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Overview
Description
Fmoc-3-(1-Morpholinyl)-L-Ala-OH: is a chemical compound with the molecular formula C22H24N2O5 . It is a derivative of L-alanine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain is modified with a morpholine ring. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-3-(1-Morpholinyl)-L-Ala-OH typically involves the following steps:
Protection of the Amino Group: The amino group of L-alanine is protected using the Fmoc group. This is achieved by reacting L-alanine with Fmoc-chloride in the presence of a base such as sodium carbonate or triethylamine.
Introduction of the Morpholine Ring: The side chain of the protected alanine is then modified by introducing a morpholine ring. This can be done through nucleophilic substitution reactions where the appropriate morpholine derivative is reacted with the protected alanine.
Industrial Production Methods
In an industrial setting, the production of This compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
Types of Reactions
Fmoc-3-(1-Morpholinyl)-L-Ala-OH: undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Substitution Reactions: The morpholine ring can undergo substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of coupling additives like hydroxybenzotriazole (HOBt).
Substitution: Various nucleophiles depending on the desired modification.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 3-(1-Morpholinyl)-L-Ala-OH.
Peptides: Coupling reactions result in the formation of peptides with the desired sequence.
Scientific Research Applications
Fmoc-3-(1-Morpholinyl)-L-Ala-OH: has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.
Drug Development: The compound is used in the development of peptide-based drugs, where the morpholine ring can enhance the pharmacokinetic properties of the peptides.
Bioconjugation: It is used in bioconjugation techniques to attach peptides to various biomolecules for studying protein-protein interactions and other biological processes.
Material Science: The compound is used in the development of peptide-based materials with unique properties for applications in nanotechnology and biomaterials.
Mechanism of Action
The mechanism of action of Fmoc-3-(1-Morpholinyl)-L-Ala-OH primarily involves its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. The morpholine ring can interact with various molecular targets, enhancing the stability and solubility of the peptides.
Comparison with Similar Compounds
Fmoc-3-(1-Morpholinyl)-L-Ala-OH: can be compared with other Fmoc-protected amino acids and morpholine-modified amino acids:
Fmoc-L-Ala-OH: Lacks the morpholine ring, making it less versatile in terms of functionalization.
Fmoc-3-(1-Piperidinyl)-L-Ala-OH: Contains a piperidine ring instead of a morpholine ring, which can affect the solubility and reactivity of the compound.
Fmoc-3-(1-Morpholinyl)-D-Ala-OH: The D-isomer of the compound, which can have different biological activities and properties compared to the L-isomer.
The unique combination of the Fmoc group and the morpholine ring in This compound makes it a valuable compound in peptide synthesis and various scientific research applications.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-morpholin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26)/t20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORMPPIZRSYWEP-FQEVSTJZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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